molecular formula C9H10BrClFN B6187377 1-(2-bromo-6-fluorophenyl)cyclopropan-1-amine hydrochloride CAS No. 1895826-15-9

1-(2-bromo-6-fluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6187377
CAS No.: 1895826-15-9
M. Wt: 266.5
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Description

1-(2-bromo-6-fluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H10BrClFN It is known for its unique structure, which includes a cyclopropane ring attached to a phenyl group substituted with bromine and fluorine atoms

Preparation Methods

The synthesis of 1-(2-bromo-6-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluorobenzene and cyclopropanamine.

    Cyclopropanation: The cyclopropanation reaction is carried out by reacting 2-bromo-6-fluorobenzene with cyclopropanamine under specific conditions, often involving a catalyst and a base.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine product with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-bromo-6-fluorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-bromo-6-fluorophenyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound may find applications in the development of new materials, such as polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-bromo-6-fluorophenyl)cyclopropan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

1-(2-bromo-6-fluorophenyl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-(2-bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride: This compound has a similar structure but differs in the position of the fluorine atom on the phenyl ring.

    1-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and applications.

Properties

CAS No.

1895826-15-9

Molecular Formula

C9H10BrClFN

Molecular Weight

266.5

Purity

95

Origin of Product

United States

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